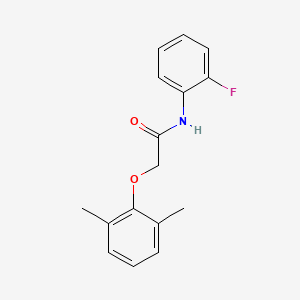
N-ethyl-3-(4-methoxyphenyl)-N-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-ethyl-3-(4-methoxyphenyl)-N-phenylacrylamide" is a compound of interest in various scientific studies due to its potential applications in materials science, pharmacology, and chemical synthesis. Its structure and properties suggest versatility in chemical reactions and the possibility of serving as a precursor or active moiety in the synthesis of complex molecules.
Synthesis Analysis
The synthesis of compounds similar to "N-ethyl-3-(4-methoxyphenyl)-N-phenylacrylamide" often involves multi-step chemical reactions, including condensation, acylation, and catalytic hydrogenation processes. For instance, compounds with related structures have been synthesized from starting materials such as azetidinone through displacement and acylation, followed by the Wittig reaction, characterized by spectroscopic techniques like 1HNMR and IR (Liu Dong, 2009).
Molecular Structure Analysis
Molecular structure analysis of compounds akin to "N-ethyl-3-(4-methoxyphenyl)-N-phenylacrylamide" reveals intricate details about their crystalline structure and intermolecular interactions. For example, studies have shown that certain compounds crystallize in specific space groups with noted disorders in their cyclohexenone ring and carboxylate group, influencing crystal packing stability (M. Kaur et al., 2012).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including conjugated addition reactions with carbanions in the presence of basic catalysts, demonstrating their role as activated unsaturated systems. This reactivity underlines their potential in synthesizing biologically active molecules (M. Kaur et al., 2012).
Aplicaciones Científicas De Investigación
Environmental Fate of Alkylphenols and Alkylphenol Ethoxylates
- Alkylphenol ethoxylates (APEs), surfactants found in domestic and industrial products, degrade into more persistent compounds like nonylphenol (NP) and octylphenol (OP), which can mimic natural hormones and disrupt endocrine function in wildlife and humans. The environmental presence and persistence of these compounds indicate significant levels across various environmental compartments, highlighting the need for understanding the fate and impact of similar chemical structures in the environment (Ying, Williams, & Kookana, 2002).
Clinical Use and Pharmacological Properties of Metoclopramide
- Metoclopramide, a drug with 4-amino-5-chloro-2-methoxy-N-(2-diethyl-aminoethyl) benzamide structure, is used in treating various vomiting types and gastro-intestinal disorders. Although it's not the compound , reviewing its pharmacological properties and clinical use provides insight into how similar chemical structures might be applied in medical research for gastro-intestinal diagnostics and treatment (Pinder et al., 2012).
Importance of Poly(ethylene glycol) Alternatives
- The immunogenicity of Poly(ethylene glycol) (PEG) in drug delivery and bioconjugation highlights the need for developing alternative polymers. PEGylation, the process of conjugating PEG to various bioactive molecules, can lead to the formation of anti-PEG antibodies, impacting drug efficacy and safety. This research area emphasizes the importance of exploring new polymers and chemical compounds, including N-ethyl-3-(4-methoxyphenyl)-N-phenylacrylamide, for their potential as alternatives to PEG in biomedical applications (Thai Thanh Hoang Thi et al., 2020).
Propiedades
IUPAC Name |
(E)-N-ethyl-3-(4-methoxyphenyl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-3-19(16-7-5-4-6-8-16)18(20)14-11-15-9-12-17(21-2)13-10-15/h4-14H,3H2,1-2H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKNPDZPTPELOT-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-ethyl-3-(4-methoxyphenyl)-N-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-methoxy-3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5551180.png)

![2-(4-tert-butylphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551186.png)
![{4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5551196.png)




![N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551229.png)
![2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5551231.png)
![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551245.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5551249.png)